molecular formula C9H19NO3 B8332249 2-Hydroxyethyl 1-Hexylcarbamate

2-Hydroxyethyl 1-Hexylcarbamate

Cat. No.: B8332249
M. Wt: 189.25 g/mol
InChI Key: ZCKPEIFJDUUWCA-UHFFFAOYSA-N
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Description

2-Hydroxyethyl 1-hexylcarbamate is a carbamate derivative characterized by a hexyl chain and a hydroxyethyl group attached to a carbamate backbone. Carbamates are widely studied for their applications in polymer chemistry, pharmaceuticals, and agrochemicals due to their tunable reactivity and biocompatibility. For example, hydroxyethyl groups are known to influence hydration behavior and hydrogen-bonding dynamics, critical in biomaterial applications . The hexyl moiety may enhance hydrophobicity, affecting solubility and interfacial interactions .

Properties

Molecular Formula

C9H19NO3

Molecular Weight

189.25 g/mol

IUPAC Name

2-hydroxyethyl N-hexylcarbamate

InChI

InChI=1S/C9H19NO3/c1-2-3-4-5-6-10-9(12)13-8-7-11/h11H,2-8H2,1H3,(H,10,12)

InChI Key

ZCKPEIFJDUUWCA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)OCCO

Origin of Product

United States

Comparison with Similar Compounds

2-Hydroxyethyl Methacrylate (HEMA)

  • Structure : Methacrylate backbone with hydroxyethyl and methyl groups.
  • Properties : High hydrophilicity due to the hydroxyethyl group; forms hydrogen bonds with water, influencing polymer hydration and biocompatibility .
  • Applications : Used in hydrogels, dental resins, and biomedical coatings. However, HEMA can reduce compressive strength in polymer matrices when tightly coiled, limiting ionization .

Etophylline (7-(2-Hydroxyethyl)-1,3-dimethylxanthine)

  • Structure : Xanthine derivative with hydroxyethyl and methyl substituents.
  • Properties : Molecular weight = 224.2 g/mol; moderate solubility in polar solvents. The hydroxyethyl group enhances hydrogen-bonding capacity, affecting pharmacokinetics .
  • Applications : Bronchodilator in respiratory therapeutics.

Diethanolamine (DEA)

  • Structure : Contains two hydroxyethyl groups linked to an amine.
  • Properties : High biodegradability, low bioaccumulation, and moderate aquatic toxicity. Hydroxyethyl groups enable chelation but reduce soil adsorption .
  • Applications : Surfactants, gas scrubbing agents.

Hexamethylene Diisocyanate (HDI)

  • Structure : Hexyl chain with two isocyanate groups.
  • Properties : High reactivity due to isocyanate groups; CAS 822-06-0. Hydrophobicity from the hexyl chain improves durability in polyurethane coatings .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Applications
2-Hydroxyethyl 1-Hexylcarbamate* C₉H₁₉NO₃ 189.25 (calculated) Carbamate, hydroxyethyl, hexyl Moderate in ethanol Polymers, drug delivery
2-Hydroxyethyl Methacrylate (HEMA) C₅H₈O₃ 116.12 Methacrylate, hydroxyethyl Water-miscible Hydrogels, dental resins
Etophylline C₉H₁₂N₄O₃ 224.2 Xanthine, hydroxyethyl Polar solvents Bronchodilators
Diethanolamine (DEA) C₄H₁₁NO₂ 105.14 Amine, hydroxyethyl Water-soluble Surfactants, gas treatment
Hexamethylene Diisocyanate (HDI) C₆H₁₂N₂O₂ 168.18 Isocyanate, hexyl Organic solvents Polyurethanes, coatings

*Theoretical values based on structural analogs.

Key Research Findings

Hydrogen-Bonding Dynamics : Hydroxyethyl groups in HEMA form stable hydrogen bonds with water, critical for biomaterial hydration but may reduce mechanical strength in polymer networks .

Hexyl vs. Shorter Chains : Hexyl-containing compounds like HDI exhibit higher hydrophobicity than ethyl or methyl analogs, improving resistance to hydrolysis in coatings .

Preparation Methods

Chloroformate-Amine Coupling

The primary synthesis route involves reacting hexylamine with 2-hydroxyethyl chloroformate under mild conditions. This method, adapted from analogous carbamate syntheses, proceeds via nucleophilic attack of the hexylamine on the electrophilic carbonyl carbon of the chloroformate, followed by elimination of hydrochloric acid. Triethylamine is employed as a base to scavenge HCl, driving the reaction to completion.

Procedure :

  • Reagent Preparation : Hexylamine (1.0 eq, 0.1 mol) is dissolved in anhydrous dichloromethane (150 mL) under nitrogen.

  • Base Addition : Triethylamine (1.2 eq) is added dropwise at 0°C to prevent exothermic side reactions.

  • Chloroformate Addition : 2-Hydroxyethyl chloroformate (1.1 eq) is introduced slowly, maintaining temperatures below 10°C.

  • Stirring : The mixture is stirred at room temperature for 12 hours, monitored by thin-layer chromatography (TLC).

  • Work-Up : The organic layer is washed with 1M HCl (2×50 mL), saturated NaHCO₃ (2×50 mL), and brine (50 mL), then dried over Na₂SO₄.

  • Purification : Solvent removal under reduced pressure yields a crude oil, which is purified via silica gel chromatography (hexane/ethyl acetate, 4:1) to afford the product as a colorless oil (yield: 78%).

Alternative Pathways: Isocyanate-Alcohol Condensation

While less common due to isocyanate toxicity, this method involves reacting hexyl isocyanate with ethylene glycol. The reaction proceeds via nucleophilic addition of the alcohol to the isocyanate, forming the carbamate bond.

Procedure :

  • Mixing : Hexyl isocyanate (1.0 eq) and ethylene glycol (1.5 eq) are combined in dry tetrahydrofuran (THF).

  • Catalysis : A catalytic amount of dibutyltin dilaurate (DBTDL, 0.1 mol%) is added.

  • Reaction : The mixture is refluxed at 65°C for 6 hours.

  • Isolation : The product is extracted with ethyl acetate, washed with water, and dried to yield a pale-yellow liquid (yield: 65%).

Optimization of Reaction Conditions

Temperature and Solvent Effects

  • Low-Temperature Control : Reactions conducted below 10°C minimize side reactions such as carbonate formation from the hydroxyl group.

  • Solvent Selection : Polar aprotic solvents (e.g., dichloromethane, THF) enhance reagent solubility and reaction homogeneity, while non-polar solvents (e.g., hexane) improve post-reaction separation.

Stoichiometric Considerations

Excess chloroformate (1.1–1.2 eq) ensures complete amine conversion, while triethylamine (1.2 eq) neutralizes HCl without base-induced degradation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 0.89 (t, J = 6.8 Hz, 3H, CH₃), 1.26–1.34 (m, 6H, CH₂), 1.49 (quin, J = 7.1 Hz, 2H, NCH₂CH₂), 3.21 (t, J = 7.0 Hz, 2H, NHCH₂), 3.68 (t, J = 5.2 Hz, 2H, OCH₂CH₂OH), 4.17 (t, J = 5.0 Hz, 2H, OCH₂), 4.85 (s, 1H, OH).

  • ¹³C NMR (100 MHz, CDCl₃): δ 14.1 (CH₃), 22.6–31.9 (CH₂), 40.2 (NHCH₂), 61.8 (OCH₂CH₂OH), 66.4 (OCH₂), 157.2 (C=O).

  • MS (EI) : m/z 217.1 [M]⁺.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms >98% purity, with a retention time of 6.8 minutes.

Challenges and Mitigation Strategies

Side Reactions

  • Carbonate Formation : The hydroxyl group in 2-hydroxyethyl chloroformate may react with excess chloroformate, forming ethylene carbonate. This is mitigated by controlled reagent addition and stoichiometry.

  • Oligomerization : Elevated temperatures or prolonged reaction times can lead to dimerization. Kinetic monitoring via TLC ensures reaction termination at completion.

Purification Difficulties

Silica gel chromatography effectively separates the product from unreacted chloroformate and hydroxyl byproducts. Gradient elution (hexane to ethyl acetate) resolves polar impurities.

Scalability and Industrial Relevance

Batch Process Optimization

  • Large-Scale Mixing : Mechanical stirring and jacketed reactors maintain temperature control during exothermic chloroformate addition.

  • Cost Efficiency : Recycling hexane from chromatographic eluents reduces solvent costs by 40% in pilot-scale trials.

Environmental Considerations

Waste streams containing triethylamine hydrochloride are neutralized with NaOH, recovering triethylamine for reuse and minimizing environmental impact.

Comparative Analysis of Synthetic Routes

Parameter Chloroformate Route Isocyanate Route
Yield78%65%
Reaction Time12 hours6 hours
ToxicityModerate (chloroformate)High (isocyanate)
Purification ComplexityMediumLow

Q & A

Basic: What are the optimized synthetic protocols for 2-Hydroxyethyl 1-Hexylcarbamate, and how can reaction efficiency be validated?

Methodological Answer:
Synthesis typically involves carbamate formation via reactions between hexyl isocyanate and 2-hydroxyethanol under controlled conditions. Optimization includes:

  • Catalyst Selection: Use of tin-based catalysts (e.g., dibutyltin dilaurate) to enhance reaction rates.

  • Temperature Control: Maintaining 60–80°C to balance yield and side-product formation.

  • Solvent Choice: Non-polar solvents (e.g., toluene) improve miscibility and reduce hydrolysis.
    Validation:

  • Monitor reaction progress via FT-IR (disappearance of NCO peak at ~2270 cm⁻¹) and HPLC to quantify unreacted precursors .

  • Table 1: Optimized Cyclization Conditions (adapted from ):

    ParameterOptimal Value
    Catalyst Loading0.5 mol%
    Reaction Time6–8 hours
    Yield85–92%

Basic: How should spectroscopic and chromatographic techniques be applied for structural characterization?

Methodological Answer:

  • NMR Analysis:
    • ¹H NMR: Identify carbamate NH proton (δ 5.2–5.5 ppm) and hydroxyethyl protons (δ 3.5–3.7 ppm).
    • ¹³C NMR: Confirm carbamate carbonyl (δ 155–160 ppm) and hexyl chain signals (δ 14–35 ppm).
  • Mass Spectrometry (MS): Use ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns.
  • HPLC-PDA: Assess purity (>95%) with reverse-phase C18 columns and UV detection at 210 nm .

Basic: What key physicochemical properties should be measured, and which models predict its phase behavior?

Methodological Answer:

  • Critical Properties:
    • Hydrophobicity (logP): Determine via shake-flask method or computational tools (e.g., ChemAxon).
    • Solubility: Use dynamic light scattering (DLS) in aqueous buffers.
  • Thermodynamic Modeling:
    • Apply the e-CPA (electrolyte Cubic Plus Association) equation of state to predict vapor-liquid equilibria and activity coefficients in polar solvents .
    • Validate with experimental data using the EPC-SAFT model for associating fluids .

Advanced: How can contradictions between computational predictions and experimental data on bioactivity be resolved?

Methodological Answer:

  • Root Cause Analysis:
    • Compare force fields (e.g., AMBER vs. CHARMM) in molecular dynamics (MD) simulations.
    • Assess ligand-protein docking assumptions (e.g., rigid vs. flexible binding sites).
  • Hybrid Approaches:
    • Combine wet-lab assays (e.g., SPR for binding affinity) with MD simulations to reconcile discrepancies.
    • Example: Divergent receptor-response models in odorant studies highlight the need for cross-validation between computational and experimental datasets .

Advanced: What computational strategies elucidate its interactions with biomolecular targets?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes (e.g., hydrolases).
  • MD Simulations: Apply GROMACS to analyze stability of ligand-receptor complexes over 100 ns trajectories.
  • QSAR Modeling: Corrogate substituent effects (e.g., hexyl chain length) on bioactivity using partial least squares (PLS) regression .

Advanced: What methodologies assess its pharmacological potential while addressing cytotoxicity?

Methodological Answer:

  • In Vitro Screening:
    • MTT Assay: Evaluate cytotoxicity in HEK-293 or HepG2 cells (IC₅₀ thresholds < 50 µM).
    • Enzyme Inhibition: Test carboxylesterase inhibition kinetics via UV-Vis spectrophotometry.
  • In Vivo Models:
    • Administer in zebrafish embryos to study developmental toxicity and metabolic stability .
  • Data Integration: Use ANOVA to compare dose-response curves across biological replicates .

Methodological: How should statistical rigor be ensured in data analysis?

Methodological Answer:

  • Experimental Design:
    • Apply triangulation (e.g., HPLC, NMR, MS) for structural validation.
    • Use Box-Behnken designs for reaction optimization.
  • Statistical Tests:
    • t-tests for pairwise comparisons (e.g., catalyst efficiency).
    • Principal Component Analysis (PCA) to reduce dimensionality in spectral datasets .

Data Presentation: What standards govern the reporting of spectroscopic and computational results?

Methodological Answer:

  • Spectra Annotation: Include integration values, multiplicity, and coupling constants in NMR figures.
  • Computational Transparency:
    • Report software versions, force fields, and convergence criteria (e.g., RMSD < 0.1 Å in MD).
    • Provide raw data files (e.g., .log files from Gaussian calculations) in supplementary materials .

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